Imidazoline I₁/I₂ Binding Affinity: Harmalan vs. Harmane
Harmalan demonstrates superior affinity for both I₁ and I₂ imidazoline binding sites compared to its fully aromatic structural analog harmane. In competition radioligand binding assays using rat brain and kidney membranes, harmalan exhibited an IC₅₀ of 30.1 ± 6.8 nM for I₁ sites (vs. 46 ± 14 nM for harmane) and a Kᵢ of 49.4 ± 17.4 nM for I₂ sites (vs. 148 ± 50 nM for harmane) [1]. Both compounds were isolated from bovine lung extracts and confirmed to co-elute with the endogenous clonidine-displacing substance (CDS) [1].
| Evidence Dimension | Imidazoline I₁ binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 30.1 ± 6.8 nM |
| Comparator Or Baseline | Harmane: 46 ± 14 nM |
| Quantified Difference | 1.53-fold higher affinity |
| Conditions | Rat kidney membranes; [³H]clonidine (3 nM) competition binding; 45 min incubation at 25°C |
Why This Matters
Higher I₁/I₂ affinity enables more sensitive detection of imidazoline receptor-mediated effects and reduces the compound mass required for saturation binding studies, improving experimental economy.
- [1] Parker CA, Anderson NJ, Robinson ES, Price R, Tyacke RJ, Husbands SM, Dillon MP, Eglen RM, Hudson AL, Nutt DJ, Crump MP, Crosby J. Harmane and harmalan are bioactive components of classical clonidine-displacing substance. Biochemistry. 2004;43(51):16385-16392. View Source
